3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

Description

Nomenclature and IUPAC Classification

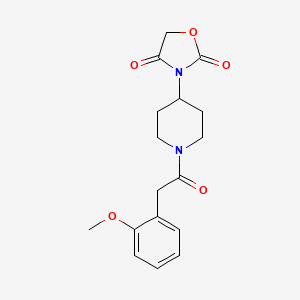

The compound 3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its structure comprises:

- A piperidine ring (a six-membered amine heterocycle) substituted at the 4-position.

- An oxazolidine-2,4-dione core (a five-membered heterocycle containing both oxygen and nitrogen atoms, with ketone groups at positions 2 and 4).

- A 2-(2-methoxyphenyl)acetyl group attached to the piperidine nitrogen.

The IUPAC name reflects these components in hierarchical order, prioritizing the oxazolidinedione parent structure followed by substituents. Its molecular formula is C₁₇H₂₀N₂O₅ , with a molecular weight of 332.4 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₅ |

| Molecular Weight | 332.4 g/mol |

| IUPAC Name | This compound |

Historical Context of Oxazolidine-2,4-dione Derivatives in Medicinal Chemistry

Oxazolidine-2,4-dione derivatives have been pivotal in drug discovery since the mid-20th century. Early examples include trimethadione , an anticonvulsant, which highlighted the scaffold’s potential in central nervous system modulation. The oxazolidinedione core’s rigidity and hydrogen-bonding capacity make it a versatile pharmacophore.

In the 2000s, oxazolidinones like linezolid revolutionized antibacterial therapy by targeting ribosomal protein synthesis, demonstrating the scaffold’s adaptability to diverse therapeutic areas. Hybrid structures combining oxazolidinedione with other heterocycles, such as piperidine, emerged to enhance bioavailability and target selectivity. The subject compound represents a modern iteration of this strategy, leveraging piperidine’s conformational flexibility for improved pharmacokinetics.

Structural Uniqueness of the Piperidine-Oxazolidinedione Hybrid Framework

The integration of piperidine and oxazolidinedione introduces three key structural advantages:

- Stereochemical Complexity : The piperidine ring’s chair conformation allows for axial or equatorial positioning of substituents, influencing receptor binding.

- Electronic Modulation : The oxazolidinedione’s electron-deficient carbonyl groups enhance interactions with nucleophilic residues in enzymatic pockets.

- Hydrophobic-Hydrophilic Balance : The 2-methoxyphenyl group provides lipophilicity, while the dione moiety improves aqueous solubility.

Comparative analysis with related hybrids (Table 2) underscores its uniqueness:

This hybrid framework is hypothesized to target enzymes requiring dual hydrophobic and polar interactions, such as kinases or proteases. The methoxy group’s electron-donating properties may further stabilize aromatic stacking in binding sites.

Properties

IUPAC Name |

3-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-23-14-5-3-2-4-12(14)10-15(20)18-8-6-13(7-9-18)19-16(21)11-24-17(19)22/h2-5,13H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNUOYFLQWEWEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCC(CC2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone, under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via an acylation reaction, where 2-methoxyphenylacetic acid is reacted with the piperidine derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Formation of the Oxazolidine-2,4-dione Moiety: The final step involves the cyclization of the intermediate compound with a suitable reagent, such as phosgene or triphosgene, to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the oxazolidine-2,4-dione moiety, potentially converting them to hydroxyl groups.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxazolidinones, including those similar to 3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione, exhibit significant antimicrobial properties. A study demonstrated that oxazolidinone derivatives could inhibit the growth of various bacterial strains, suggesting their potential as novel antibiotics in the face of increasing antibiotic resistance .

Antifungal Properties

In a related context, compounds with oxazolidine structures have been evaluated for their antifungal activity against pathogens such as Candida auris. The mechanism of action typically involves disruption of fungal cell wall synthesis and function. The structure of this compound may enhance its efficacy against resistant strains .

Analgesic and Anti-inflammatory Effects

Preliminary studies suggest that compounds incorporating piperidine and oxazolidine moieties may possess analgesic and anti-inflammatory properties. These effects are particularly relevant in the development of new pain management therapies. The mechanism likely involves modulation of pain pathways and inflammatory mediators .

Anticancer Potential

Recent investigations into piperidine derivatives have highlighted their potential in cancer therapy. Compounds similar to this compound have shown promise in inducing apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing a series of oxazolidinone derivatives, including analogs of this compound), evaluated their biological activities against standard bacterial strains. The results indicated that certain modifications to the piperidine ring enhanced antibacterial activity significantly compared to existing antibiotics .

Case Study 2: Structural Optimization for Antifungal Activity

Another research effort aimed at optimizing the structure of oxazolidinones for antifungal activity revealed that substituents on the piperidine ring could dramatically affect the compound's efficacy. The study highlighted how modifications similar to those found in this compound could lead to improved antifungal agents targeting resistant strains .

Mechanism of Action

The mechanism of action of 3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic pockets in proteins, while the piperidine and oxazolidine-2,4-dione moieties can interact with other functional groups, leading to modulation of biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione and related compounds:

Key Observations:

Substituent Position: The 2-methoxy group in the target compound vs. 4-methoxy in may lead to differences in steric hindrance and electronic effects, influencing receptor binding .

Functional Group Impact: Halogenation: Fluorine () and chlorine () substituents enhance lipophilicity and membrane permeability, while trifluoroethyl groups () improve blood-brain barrier penetration .

Imidazolidine-2,4-dione derivatives () exhibit CNS activity, highlighting the therapeutic versatility of this scaffold .

Synthetic Routes :

- Oxazolidine-2,4-dione synthesis often involves coupling with piperidine/pyrrolidine intermediates using carbodiimide-based reagents (), a method likely applicable to the target compound .

Limitations:

- Comparisons rely on structural analogs, necessitating further experimental validation.

Biological Activity

3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione, also known as CAS Number 2034362-47-3, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 332.4 g/mol. The structure features an oxazolidine ring, which is significant in the context of drug design due to its ability to interact with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties by modulating the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation and survival, making it a target for cancer therapies. In vivo studies have shown that modifications in drug exposure can enhance the efficacy of such compounds against tumors in xenograft models .

The proposed mechanism involves the inhibition of key kinases within the PI3K pathway, leading to reduced cell growth and increased apoptosis in cancer cells. This effect is particularly noted in compounds that share structural similarities with oxazolidines, which are known for their ability to disrupt cellular signaling processes .

Case Studies

Pharmacological Potential

The pharmacological profile of this compound suggests potential applications beyond oncology, including anti-inflammatory and analgesic effects. The presence of the methoxyphenyl group may enhance its lipophilicity and bioavailability, contributing to its overall therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione, and how is structural purity confirmed?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of a 2-methoxyphenylacetyl group to a piperidine ring followed by oxazolidine-2,4-dione cyclization. Critical parameters include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C for coupling), and stoichiometric ratios of reagents like carbodiimides for activation. Structural confirmation relies on NMR spectroscopy (¹H/¹³C for functional groups) and high-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Q. What experimental methods are recommended to assess solubility and stability of this compound?

- Methodological Answer : Solubility profiling should use HPLC-grade solvents (e.g., ethanol, DMSO) with incremental dilution and spectrophotometric quantification (UV-Vis at λ~270 nm). Stability studies require accelerated degradation assays under varying pH (1–10), temperature (4–40°C), and light exposure, monitored via LC-MS to detect decomposition products. Data should be analyzed using Arrhenius kinetics to predict shelf-life .

Q. How can researchers distinguish this compound from structurally similar derivatives?

- Methodological Answer : Use 2D NMR techniques (e.g., COSY, NOESY) to resolve spatial interactions between the piperidine and oxazolidine-dione moieties. X-ray crystallography is definitive for absolute configuration determination, as seen in related piperidine-oxazolidinone analogs . Comparative IR spectroscopy can also highlight unique carbonyl stretching frequencies (~1750 cm⁻¹ for oxazolidine-dione) .

Advanced Research Questions

Q. What strategies optimize the coupling efficiency of the 2-methoxyphenylacetyl group to the piperidine ring?

- Methodological Answer : Employ microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 80–90% in 30 minutes vs. 12 hours conventionally). Optimize base selection (e.g., triethylamine vs. DBU) and use Schlenk techniques to exclude moisture. Monitor intermediates via TLC with fluorescent indicators and quantify using HPLC-DAD with a C18 column .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Perform dose-response assays across multiple cell lines (e.g., HEK-293, HeLa) to account for cell-specific uptake. Use isothermal titration calorimetry (ITC) to measure binding affinity to suspected targets (e.g., enzymes like cyclooxygenase). Cross-validate findings with molecular docking simulations (AutoDock Vina) using crystallographic data from analogous compounds .

Q. What advanced techniques identify metabolic pathways or degradation products of this compound in biological systems?

- Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes) with NADPH cofactor, followed by UPLC-QTOF-MS for metabolite profiling. Use isotopic labeling (e.g., ¹⁴C at the piperidine ring) to track biotransformation. Compare fragmentation patterns with databases like METLIN .

Q. How can reaction byproducts be minimized during oxazolidine-2,4-dione cyclization?

- Methodological Answer : Implement flow chemistry systems for precise control of reagent mixing and residence time. Use in-line FTIR to monitor carbonyl intermediates. Purify via preparative HPLC with a gradient elution (acetonitrile/water + 0.1% TFA) to isolate the target compound from dimeric byproducts .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing variability in synthesis yields?

- Methodological Answer : Apply Design of Experiments (DoE) such as Box-Behnken or central composite design to evaluate interactions between variables (temperature, solvent ratio, catalyst loading). Analyze via ANOVA with software like JMP or Minitab. Use principal component analysis (PCA) to correlate spectroscopic data with yield outcomes .

Q. How can researchers validate target engagement in cellular assays?

- Methodological Answer : Use CRISPR-Cas9 knockout models to silence putative targets and assess activity loss. Complement with surface plasmon resonance (SPR) for real-time binding kinetics. Fluorescence polarization assays with labeled probes (e.g., FITC-conjugated compound) provide quantitative engagement metrics .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.